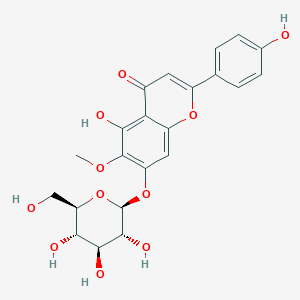

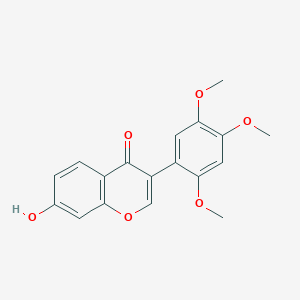

4'-Hydroxyflavanone

作用机制

4’-羟基黄烷酮主要通过抑制固醇调节元件结合蛋白 (SREBPs) 发挥其作用,SREBPs 是一类控制调节脂质稳态的酶表达的转录因子 . 通过抑制 SREBPs 的活化,4’-羟基黄烷酮可减少从头脂质合成,并有助于控制脂肪肝病和血脂异常等疾病 .

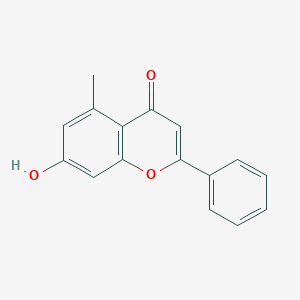

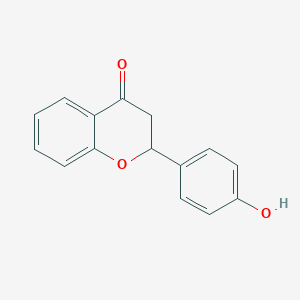

类似化合物:

- 黄烷酮

- 2’-羟基黄烷酮

- 6-羟基黄烷酮

- 7-羟基黄烷酮

比较: 4’-羟基黄烷酮因其特定的羟基化模式而独一无二,与其他黄烷酮相比,它赋予了独特的生物活性。 例如,6-羟基黄烷酮已被证明比 4’-羟基黄烷酮具有更高的抗氧化活性和更好的 DNA 保护作用 . 4’-羟基黄烷酮抑制 SREBPs 和调节脂质代谢的能力使其在医学研究中特别有价值 .

生化分析

Biochemical Properties

4’-Hydroxyflavanone is an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . Research suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .

Cellular Effects

4’-Hydroxyflavanone has been shown to have significant effects on cellular function. It has been found to inhibit NO and chemiluminescence generated via LPS-stimulated macrophages . Moreover, it dose-dependently modulates proinflammatory cytokine production (IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α) in stimulated RAW264.7 cells .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxyflavanone involves its role as an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . This suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .

Dosage Effects in Animal Models

In animal models, 4’-Hydroxyflavanone has shown significant anti-inflammatory activity. The 2′-methylflavanone (5B) and the 3′-methylflavanone (6B) possess the strongest anti-inflammatory activity among all the tested flavanone derivatives .

Metabolic Pathways

It is known that flavonoids, including 4’-Hydroxyflavanone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .

Transport and Distribution

It is known that flavonoids, including 4’-Hydroxyflavanone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .

Subcellular Localization

The subcellular localization of 4’-Hydroxyflavanone was investigated by overexpressing C-terminally tagged GFP fusion proteins (FcFNSII-1-GFP and FcFNSII-2-GFP). N-terminal membrane-spanning domains were necessary to ensure endoplasmic reticulum localization and anchoring .

准备方法

合成路线和反应条件: 4’-羟基黄烷酮可以通过酶法和化学法合成。 酶法合成通常涉及使用植物或微生物酶催化反应 . 另一方面,化学合成则采用有机合成技术,通常从适当的酚类化合物的缩合开始 .

工业生产方法: 4’-羟基黄烷酮的工业生产涉及大规模有机合成工艺。 该化合物通过在碱存在下使4-羟基苯乙酮与苯甲醛反应,然后进行环化和还原步骤来生产 . 反应条件经过优化,以确保最终产物的产率和纯度高。

化学反应分析

科学研究应用

4’-羟基黄烷酮在科学研究中有着广泛的应用:

相似化合物的比较

- Flavanone

- 2’-Hydroxyflavanone

- 6-Hydroxyflavanone

- 7-Hydroxyflavanone

Comparison: 4’-Hydroxyflavanone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavanones. For instance, 6-Hydroxyflavanone has been shown to have higher antioxidant activity and better DNA protective effects than 4’-Hydroxyflavanone . 4’-Hydroxyflavanone’s ability to inhibit SREBPs and regulate lipid metabolism makes it particularly valuable in medical research .

属性

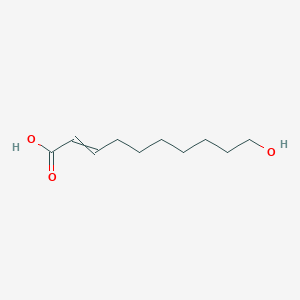

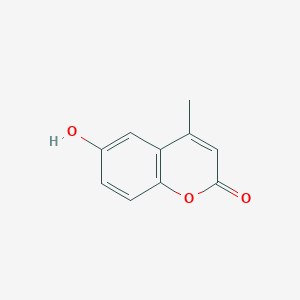

IUPAC Name |

2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVIYHWWQYJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022487 | |

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-37-3 | |

| Record name | 4′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 4'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 4'-Hydroxyflavanone is C15H12O3, and its molecular weight is 240.25 g/mol. []

A: Spectroscopic analysis, including IR, MS, UV, 1H-NMR, and 13C-NMR spectroscopy, has been used to elucidate the structure of this compound and its microbial metabolites. [] For instance, a characteristic fragmentation pattern in the EI-mass spectra has been observed for 4'-hydroxyflavanones, distinguishing them from their 4'-methoxy counterparts. [] NMR studies have also been used to investigate the diastereoisomeric inclusion complexes formed between this compound and cyclodextrins. [, ]

A: Research suggests that this compound might play a role in bitter-masking. [] It has been identified as one of the bitter-masking principles in herba santa. []

A: Studies comparing various flavonoids, including this compound, suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at the 4' position, and the overall flavanone structure contribute to its biological activity. [, ] For example, this compound exhibited an enhancement of TNF cytotoxicity in L-929 tumor cells, while other flavanones without the 4'-hydroxyl group did not show this effect. [] Additionally, modifications in the position of the hydroxyl group and the presence of a sugar moiety have been shown to influence the immunosuppressive activity of flavanones. []

ANone: While the specific mechanism of action for this compound's bitter-masking effect is not fully elucidated, it is suggested that interaction with taste receptors may be involved. Further research is needed to understand the specific molecular interactions involved.

A: Studies have shown that various fungi can metabolize this compound, producing a range of metabolites. [, ] For example, fermentation with Beauveria bassiana yielded metabolites like 6,3',4'-trihydroxyflavanone, 3',4'-dihydroxyflavanone 6-O-β-D-4-methoxyglucopyranoside, and this compound 3'-sulfate. [, ] Cunninghamella echinulata transformed this compound into metabolites like 6,4'-dihydroxyflavanone and flavanone-4'-O-β-D-glucopyranoside. [, ] These findings highlight the potential of using microbial biotransformation to generate novel this compound derivatives.

A: High-performance liquid chromatography (HPLC) has been used to determine this compound levels in human urine samples. [] Gas chromatography-mass spectrometry (GC/MS) analysis identified this compound in Changbai Mountain propolis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。